
1-(Difluoromethyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
“1-(Difluoromethyl)cyclopentane-1-carboxylic acid” is a carboxylic acid . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9F3O2 . Its molecular weight is 182.14 . The SMILES string representation is OC(=O)C1(CCCC1)C(F)(F)F .Physical And Chemical Properties Analysis
“this compound” is a solid . Its melting point is between 35-39 °C . It is insoluble in water .Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve the formation of an intermediate carboxylate anion, which is then attacked by a nucleophile, such as a hydroxide ion. The attack of the nucleophile on the carboxylate anion results in the formation of a new bond, which is then cleaved by the enzyme to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, proteins, and nucleic acids. In addition, this compound has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Furthermore, this compound has been found to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Difluoromethyl)cyclopentane-1-carboxylic acid has a number of advantages for laboratory experiments. It is a relatively inexpensive starting material and is readily available. In addition, it is a versatile building block for the synthesis of a variety of compounds and can be used in the preparation of biologically active molecules. Furthermore, it can be used in the study of enzyme-catalyzed reactions and in the study of the mechanism of action of enzymes. However, this compound is also limited in its use in laboratory experiments. It is a relatively reactive compound and can be difficult to handle and store. In addition, it is prone to hydrolysis and can be difficult to purify.
Direcciones Futuras
1-(Difluoromethyl)cyclopentane-1-carboxylic acid has a wide range of potential applications in organic chemistry, biochemistry, and medicine. In the future, it could be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of fluorinated polymers. In addition, it could be used in the synthesis of new biologically active molecules and in the study of the mechanism of action of enzymes. Furthermore, it could be used in the study of the metabolism of carbohydrates, lipids, and proteins, as well as in the development of new enzyme inhibitors. Finally, it could be used in the development of new anti-inflammatory and anti-microbial agents.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)cyclopentane-1-carboxylic acid has been used in a variety of scientific research studies, such as in the synthesis of pharmaceuticals and agrochemicals, and in the production of fluorinated polymers. It has also been used as a starting material in the synthesis of biologically active molecules, such as drugs and specialty chemicals. In addition, this compound has been used in the study of enzyme-catalyzed reactions, such as the synthesis of aryl fluorides, and in the study of the mechanism of action of enzymes.
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, wash with plenty of water and seek medical attention .
Propiedades
IUPAC Name |
1-(difluoromethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-5(9)7(6(10)11)3-1-2-4-7/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBQNHZHLRBJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783741-84-3 | |
| Record name | 1-(difluoromethyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
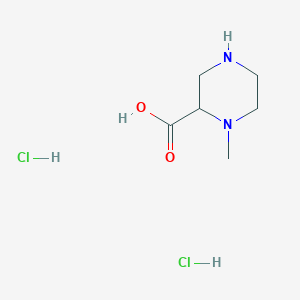

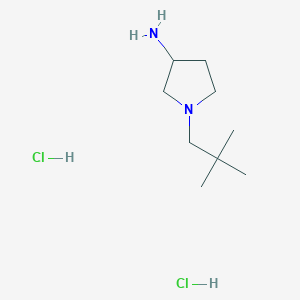
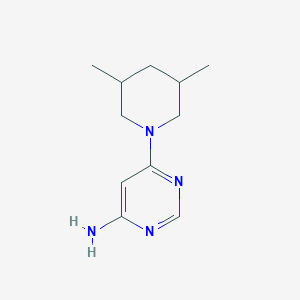
![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)

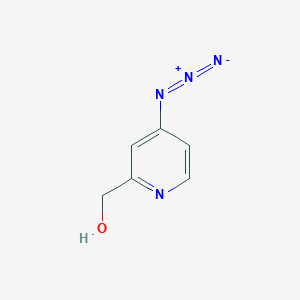
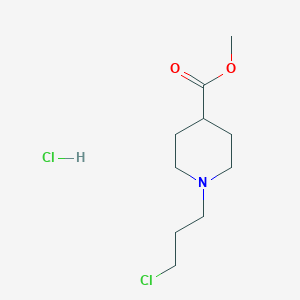
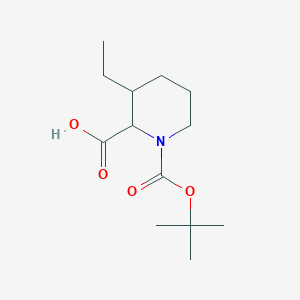
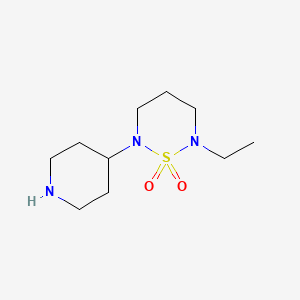

![2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1471267.png)
